Resveratrol Resveratrol Resveratrol is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. Resveratrol induces phase II drug-metabolizing enzymes (anti-initiation activity); mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity); and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)
Resveratrol is a plant polyphenol found in high concentrations in red grapes that has been proposed as a treatment for hyperlipidemia and to prevent fatty liver, diabetes, atherosclerosis and aging. Resveratrol use has not been associated with serum enzyme elevations or with clinically apparent liver injury.
Resveratrol, also known as trans-resveratrol or SRT 501, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, resveratrol is considered to be an aromatic polyketide lipid molecule. Resveratrol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Resveratrol has been found throughout most human tissues, and has also been primarily detected in urine. Within the cell, resveratrol is primarily located in the membrane (predicted from logP). Resveratrol exists in all eukaryotes, ranging from yeast to humans. Resveratrol is also a parent compound for other transformation products, including but not limited to, resveratrol-3-O-sulfate, trans-piceid, and (2S, 3R)-trans-epsilon-viniferin. Resveratrol is a bitter tasting compound that can be found in a number of food items such as yellow bell pepper, parsnip, yellow wax bean, and lingonberry. This makes resveratrol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 501-36-0
VCID: VC0548253
InChI: InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+
SMILES: C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

Resveratrol

CAS No.: 501-36-0

Inhibitors

VCID: VC0548253

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Resveratrol - 501-36-0

CAS No. 501-36-0
Product Name Resveratrol
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Standard InChI InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+
Standard InChIKey LUKBXSAWLPMMSZ-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Appearance Light yellow solid powder
Colorform Off-white powder from methanol
Melting Point 254 °C
254.0 °C
253-255 °C
254°C
Physical Description Solid
Description Resveratrol is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. Resveratrol induces phase II drug-metabolizing enzymes (anti-initiation activity); mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity); and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)
Resveratrol is a plant polyphenol found in high concentrations in red grapes that has been proposed as a treatment for hyperlipidemia and to prevent fatty liver, diabetes, atherosclerosis and aging. Resveratrol use has not been associated with serum enzyme elevations or with clinically apparent liver injury.
Resveratrol, also known as trans-resveratrol or SRT 501, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, resveratrol is considered to be an aromatic polyketide lipid molecule. Resveratrol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Resveratrol has been found throughout most human tissues, and has also been primarily detected in urine. Within the cell, resveratrol is primarily located in the membrane (predicted from logP). Resveratrol exists in all eukaryotes, ranging from yeast to humans. Resveratrol is also a parent compound for other transformation products, including but not limited to, resveratrol-3-O-sulfate, trans-piceid, and (2S, 3R)-trans-epsilon-viniferin. Resveratrol is a bitter tasting compound that can be found in a number of food items such as yellow bell pepper, parsnip, yellow wax bean, and lingonberry. This makes resveratrol a potential biomarker for the consumption of these food products.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >10 years if stored properly
Solubility In water, 3 mg/100 mL
Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3,4',5-stilbenetriol
3,4',5-Trihydroxystilbene
3,5,4'-trihydroxystilbene
cis Resveratrol
cis-resveratrol
resveratrol
Resveratrol 3 sulfate
Resveratrol, (Z)-
resveratrol-3-sulfate
SRT 501
SRT-501
SRT501
trans Resveratrol
trans Resveratrol 3 O sulfate
trans-resveratrol
trans-resveratrol-3-O-sulfate
Vapor Pressure 1.24X10-9 mm Hg at 25 °C (est)
Reference 1. Bechmann LP, Zahn D, Gieseler RK, Fingas CD, Marquitan G, Jochum C, Gerken G, Friedman SL, Canbay A. Resveratrol amplifies profibrogenic effects of free fatty acids on human hepatic stellate cells. Hepatol Res. 2009 Jun;39(6):601-8. doi: 10.1111/j.1872-034X.2008.00485.x. Epub 2009 Jan 14. PMID: 19207580; PMCID: PMC2893585.

2. Frémont L. Biological effects of resveratrol. Life Sci. 2000 Jan 14;66(8):663-73. doi: 10.1016/s0024-3205(99)00410-5. PMID: 10680575.

3. Jasiński M, Jasińska L, Ogrodowczyk M. Resveratrol in prostate diseases - a short review. Cent European J Urol. 2013;66(2):144-9. doi: 10.5173/ceju.2013.02.art8. Epub 2013 Aug 13. PMID: 24579014; PMCID: PMC3936154.

4. Warner HR. NIA's Intervention Testing Program at 10 years of age. Age (Dordr). 2015;37(2):22. doi: 10.1007/s11357-015-9761-5. Epub 2015 Mar 1. PMID: 25726185; PMCID: PMC4344944.

5. Tomé-Carneiro J, Gonzálvez M, Larrosa M, Yáñez-Gascón MJ, García-Almagro FJ, Ruiz-Ros JA, Tomás-Barberán FA, García-Conesa MT, Espín JC. Resveratrol in primary and secondary prevention of cardiovascular disease: a dietary and clinical perspective. Ann N Y Acad Sci. 2013 Jul;1290:37-51. doi: 10.1111/nyas.12150. PMID: 23855464.
PubChem Compound 445154
Last Modified Nov 11 2021
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